6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Overview
Description
6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multiple steps. One common method includes the cyclization of 4-Methoxy-3-methylphenylboronic acid with suitable reagents under controlled conditions . The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts and solvents play a crucial role in these reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-One: This compound shares a similar bicyclic structure and is studied for its nematicidal activity.
6-[(4-methylphenyl)sulfonyl]-6-azabicyclo[3.2.1]octane: Another related compound with potential biological activities.
Uniqueness
6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[(4-methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-14-8-15(6-7-17(14)21-5)11-20-13-19(4)10-16(20)9-18(2,3)12-19/h6-8,16H,9-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAIEAHEMJYUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CC3(CC2CC(C3)(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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